2-Fluoro-1H-benzimidazole
Description
Significance of the Benzimidazole (B57391) Core in Chemical and Biological Sciences
The benzimidazole core is a fundamental motif in a vast array of biologically active compounds. nih.govijpsjournal.com Its prominence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to biological targets. nih.gov This versatility has led to the discovery of benzimidazole derivatives with a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. iosrphr.orgnih.govorientjchem.org
The stability of the benzimidazole ring system further enhances its utility. iosrphr.org It is resistant to cleavage by concentrated acids and alkalis, allowing for a wide range of chemical modifications to be performed on the core structure without compromising its integrity. iosrphr.org This chemical robustness, coupled with its diverse biological activities, solidifies the benzimidazole nucleus as a critical component in the fields of medicinal chemistry and materials science. iosrphr.orgrsc.org
Table 1: Physicochemical Properties of 2-Fluoro-1H-benzimidazole
| Property | Value |
|---|---|
| Molecular Formula | C7H5FN2 |
| Molecular Weight | 136.13 g/mol |
| XLogP3 | 1.7 |
| Monoisotopic Mass | 136.04367633 Da |
This data is compiled from PubChem. nih.gov
The term "privileged scaffold" is used to describe a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govnih.govdntb.gov.ua The benzimidazole core is a quintessential example of such a scaffold. nih.govnih.govdntb.gov.uaingentaconnect.com Its presence in numerous FDA-approved drugs is a testament to its therapeutic potential. nih.gov Medicinal chemists frequently utilize the benzimidazole scaffold as a starting point for the rational design of new bioactive compounds. nih.gov
In organic synthesis, the benzimidazole core serves as a versatile synthon for the construction of more complex molecules. rsc.org The development of efficient synthetic methodologies, including "one-pot" nitro reductive cyclization, has made a wide array of benzimidazole derivatives readily accessible for further investigation. mdpi.com This accessibility has fueled research into their applications in various fields, from the development of new pharmaceuticals to the creation of advanced materials. mdpi.comrsc.org
Impact of Fluorination on Benzimidazole Derivatives in Research
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. acgpubs.orgresearchgate.net In the context of benzimidazole derivatives, fluorination has been shown to enhance biological activity, improve metabolic stability, and increase lipophilicity, which can lead to better cell penetration. acgpubs.orgbrieflands.com
The strategic placement of fluorine atoms on the benzimidazole ring can influence the molecule's interaction with its biological target. acgpubs.org For instance, the fluorine atom can act as a hydrogen bond acceptor, strengthening the binding affinity between the molecule and a protein. researchgate.net Furthermore, the electron-withdrawing nature of fluorine can modulate the electronic properties of the benzimidazole ring, leading to enhanced potency. mdpi.com Research has shown that fluorinated benzimidazole derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. acgpubs.orgnih.govresearchgate.net For example, studies have demonstrated the potent antifungal activity of certain fluoro-substituted benzimidazoles. acgpubs.org
Overview of Research Trajectories for Fluorinated Benzimidazoles
Current research on fluorinated benzimidazoles is following several key trajectories. One major area of focus is the synthesis and biological evaluation of new derivatives with potential therapeutic applications. nih.govmdpi.comarabjchem.org Scientists are exploring the effects of different fluorination patterns on the benzimidazole core to optimize biological activity against various diseases, including cancer and microbial infections. acgpubs.orgnih.gov
Another significant research direction involves the use of fluorinated benzimidazoles in materials science. For example, fluorinated benzimidazole-linked polymers are being investigated for their potential use in energy storage applications, such as stable sulfur batteries. nih.gov The unique properties imparted by fluorine, such as enhanced thermal and chemical stability, make these materials promising candidates for advanced technologies.
Furthermore, computational studies, including QSAR (Quantitative Structure-Activity Relationship) analysis and molecular docking, are being employed to understand the interactions of fluorinated benzimidazoles with their biological targets at the molecular level. brieflands.com These in silico methods provide valuable insights that can guide the design of more potent and selective compounds. brieflands.commdpi.com The synthesis of fluorinated (benzo[d]imidazol-2-yl)methanols as bench compounds for creating systematic series of derivatives is also a notable area of research, facilitating the study of structure-property correlations. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQNWWNMESYKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517345 | |
| Record name | 2-Fluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57160-78-8 | |
| Record name | 2-Fluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Fluoro 1h Benzimidazole and Its Derivatives
Classical and Modern Synthetic Approaches
Traditional and contemporary methods for synthesizing the 2-fluoro-1H-benzimidazole core and its derivatives often involve the careful construction of the imidazole (B134444) ring onto a benzene (B151609) framework.
Condensation Reactions of Precursors
The most prevalent method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamines with carboxylic acids or their derivatives. tandfonline.comnih.gov This approach typically requires harsh conditions, such as high temperatures and the presence of strong acids like polyphosphoric acid or hydrochloric acid, to facilitate dehydration. dergipark.org.tr For the synthesis of 2-fluoromethylbenzimidazole, the condensation of 1,2-phenylenediamine with fluoroacetic acid has been reported. kingston.ac.uk
The general reaction involves heating the reactants together, which can be done on a steam bath, under reflux, or in a sealed tube at elevated temperatures. ijarsct.co.in The reaction of o-phenylenediamines with aldehydes, another common route, leads to the formation of Schiff bases that subsequently undergo oxidative cyclocondensation to yield benzimidazoles. nih.gov
| Reactants | Reagents/Conditions | Product | Yield | Reference |
| o-phenylenediamine (B120857), aromatic aldehydes | Na3AlF6, ethanol, 50 °C | 2-arylbenzimidazoles | Good to high | nih.gov |
| o-phenylenediamine, p-nitrobenzaldehyde | Na3AlF6 (2 mol%), ethanol | 2-(p-nitrophenyl)benzimidazole | Not specified | nih.gov |
| 1,2-phenylenediamine, fluoroacetic acid | Not specified | 2-Fluoromethylbenzimidazole | Not specified | kingston.ac.uk |
| 4-fluoro-1,2-phenylenediamine, piperonyloyl chloride | Triethylamine, THF; then acetic acid, reflux | 2-(Benzo beilstein-journals.orgresearchgate.netdioxol-5-yl)-5-fluoro-1H-benzimidazole | 46% | tandfonline.com |
Direct Fluorination Strategies
Direct fluorination of the benzimidazole (B57391) core presents a challenge due to the need for regioselective control. However, modern fluorinating agents have enabled some successful approaches. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is an electrophilic fluorine source that has been used for the fluorination of activated aromatic systems. kingston.ac.uk
In one instance, the treatment of 4,7-dimethoxy-1-methyl-2-{[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]methyl}-1H-benzimidazole with Selectfluor® resulted in benzylic fluorination, yielding 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole in a 77% yield. kingston.ac.uk This reaction demonstrates an alternative to electrophilic aromatic substitution for introducing fluorine. kingston.ac.uk
| Substrate | Reagent | Product | Yield | Reference |
| 4,7-dimethoxy-1-methyl-2-{[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]methyl}-1H-benzimidazole | Selectfluor® (1.2 equiv), 0 °C | 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole | 77% | kingston.ac.uk |
PIDA Oxidation Methods
Phenyliodine(III) diacetate (PIDA) is a hypervalent iodine reagent that facilitates oxidative cyclization reactions. organic-chemistry.org This method has been applied to the synthesis of benzimidazole derivatives through the intramolecular C-H amination of N-aryl amidines. researchgate.net PIDA-mediated oxidative intramolecular cyclization of fluorinated amidines offers a mild and practical route to 2-fluoroalkylbenzimidazoles with good yields and tolerance for various functional groups. researchgate.net
For instance, PIDA has been employed in the visible-light-promoted radical cyclization of unactivated alkene-containing imidazoles to synthesize difluoromethylated polycyclic imidazoles. beilstein-journals.org In these reactions, PIDA acts as a crucial promoter for the radical difluoromethylation and cyclization process. beilstein-journals.org The absence of PIDA results in no reaction, highlighting its importance. beilstein-journals.org
| Substrates | Promoter | Conditions | Product | Yield | Reference |
| 1-(pent-4-en-1-yl)-1H-benzo[d]imidazole, CF2HCOOH | PIDA | THF, 72 W white LED, room temp, 12 h, N2 | Difluoromethylated polycyclic imidazole | 85% | beilstein-journals.org |
| N-Aryl amidines | PIDA | Nonpolar solvents | Benzimidazoles | Not specified | organic-chemistry.org |
| Fluorinated amidines | PIDA | Mild conditions | 2-Fluoroalkylbenzimidazoles | Superior yields | researchgate.net |
Advanced Synthetic Techniques
To address the limitations of classical methods, such as harsh reaction conditions and long reaction times, advanced synthetic techniques have been developed.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. clockss.orgrjptonline.org This technique has been successfully applied to the synthesis of benzimidazole derivatives. dergipark.org.trclockss.org
An efficient microwave-assisted synthesis of 1H-benzo[d]imidazole derivatives involves the reaction of nitriles and o-phenylenediamines in the presence of polyphosphoric acid (PPA) and phosphoric acid. clockss.org This method is advantageous due to the commercial availability of starting materials, short reaction times, and high yields. clockss.org For example, the reaction of o-phenylenediamine and benzonitrile (B105546) under microwave irradiation (275 W, 15 min) in the presence of PPA and H3PO4 resulted in a 92% yield of 2-phenyl-1H-benzo[d]imidazole. clockss.org
Microwave irradiation has also been used for the solvent-free synthesis of 1,2-disubstituted benzimidazoles, further promoting green chemistry principles. preprints.org
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| o-phenylenediamine, benzonitrile | PPA/H3PO4, Microwave (275 W, 15 min) | 2-phenyl-1H-benzo[d]imidazole | 92% | clockss.org |
| o-phenylenediamine, various substituted aldehydes | Alumina, Microwave (200W) | Substituted benzimidazoles | Moderate to good | rjptonline.org |
| N-phenyl-o-phenylenediamine, aldehyde | Er(OTf)3 (1% mol), Microwave | 1,2-disubstituted benzimidazoles | >96% | preprints.org |
Green Chemistry Approaches in Benzimidazole Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.in In the context of benzimidazole synthesis, this involves using environmentally benign solvents, recyclable catalysts, and energy-efficient methods. researchgate.net
Water is considered the most sustainable solvent and has been used for the synthesis of benzimidazoles under mild conditions. ijarsct.co.in Solid acid catalysts, such as zeolites or montmorillonite (B579905) clay, are often employed due to their high selectivity, simple recovery, and reusability. ijarsct.co.in
The use of catalysts like erbium triflate (Er(OTf)3) in water allows for the selective synthesis of 2-substituted benzimidazoles in high yields and short reaction times. mdpi.com Another green approach involves the use of sodium hexafluoroaluminate (Na3AlF6), a non-toxic and commercially available catalyst, for the condensation of o-phenylenediamine and aromatic aldehydes in ethanol. nih.gov
| Reactants | Catalyst/Solvent | Conditions | Product | Reference |
| o-phenylenediamine, aldehydes | Er(OTf)3 | Water, 1-2 °C or 80 °C | 2-substituted benzimidazoles | mdpi.com |
| o-phenylenediamine, aromatic aldehydes | Na3AlF6 | Ethanol, 50 °C | 2-arylbenzimidazoles | nih.gov |
| o-phenylenediamine, aldehydes | Zeolite | Microwave irradiation | 2-aryl-1H-benzimidazoles | dergipark.org.tr |
Intramolecular Amination Reactions
The synthesis of the benzimidazole core, including its fluoro-substituted variants, can be efficiently achieved through intramolecular amination reactions. These methods involve the formation of a crucial carbon-nitrogen bond to construct the imidazole ring.
One notable approach is the electrochemical oxidative dehydrogenation C–N bond formation. This strategy provides a metal-free and oxidant-free pathway to 1,2-disubstituted benzimidazoles. acs.org The reaction proceeds via an electrochemical intramolecular C(sp3)–H amination, demonstrating good yields under mild conditions. acs.org For instance, the reaction of dibenzylamines with 2-fluoronitrobenzene can be used to synthesize various 1,2-disubstituted benzimidazoles. acs.org
Another significant metal-free method involves the intramolecular cyclization of N-(2-iodoaryl)benzamidines. This reaction can be performed in water with potassium carbonate (K₂CO₃) as the base, highlighting its environmental and economic advantages. mdpi.com The process yields benzimidazole derivatives in moderate to high yields. mdpi.com Specifically, 5-Fluoro-2-phenyl-1H-benzo[d]imidazole has been synthesized with a 77% yield using this method. mdpi.com
A practical methodology utilizing molecular iodine (I₂) under basic conditions has also been developed for the intramolecular C-H amidation. nih.gov This transition-metal-free cyclization works efficiently with crude imine substrates, which are readily obtained from the condensation of o-phenylenediamine derivatives and various aldehydes. nih.govorganic-chemistry.org This allows for a sequential synthesis of N-protected benzimidazoles without the need to purify the often-unstable imine intermediates. nih.gov
| Starting Material | Reagents/Catalyst | Conditions | Product | Yield | Reference |
| Dibenzylamines and 2-fluoronitrobenzene | Electrochemical oxidation | Undivided electrolytic conditions, DMAc solvent | 1,2-disubstituted benzimidazoles | 61-88% | acs.org |
| N-(4-fluoro-2-iodophenyl)benzamidine | K₂CO₃ | Water, 100 °C, 30 h | 5-Fluoro-2-phenyl-1H-benzo[d]imidazole | 77% | mdpi.com |
| o-phenylenediamine derivatives and aldehydes | I₂, K₂CO₃ | Transition-metal-free | N-protected 1,2-disubstituted benzimidazoles | Good | nih.gov |
Derivatization Strategies
Once the benzimidazole nucleus is formed, it can be further modified at several positions to create a library of derivatives. Key strategies include alkylation of the nitrogen atoms and functionalization at the C-2 carbon.
N-Alkylation of the Benzimidazole Nucleus
N-alkylation is a common strategy to modify the properties of the benzimidazole core. The introduction of alkyl or benzyl (B1604629) groups at the N-1 position can significantly influence the molecule's biological activity. nih.govgsconlinepress.com
The synthesis of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives is typically achieved by reacting the parent benzimidazole with various alkyl or benzyl halides in the presence of a base. nih.govdiva-portal.org For example, reacting 2,6-disubstituted 1H-benzimidazole derivatives with substituted halides using either conventional heating or microwave irradiation can produce a diverse range of N,2,6-trisubstituted products in good to excellent yields (46–99%). diva-portal.org Microwave-assisted methods have been shown to dramatically reduce reaction times from hours to minutes. diva-portal.org
In one study, the N-benzylation of 2-benzylthiomethyl-1H-benzimidazole derivatives was performed using benzyl chloride or bromide with potassium carbonate (K₂CO₃) as the base. gsconlinepress.com This modification was found to enhance antibacterial activity, particularly against Staphylococcus aureus. gsconlinepress.com
| Benzimidazole Derivative | Alkylating Agent | Base/Conditions | Product Type | Yield | Reference |
| 2,6-disubstituted 1H-benzimidazoles | Substituted halides | Conventional heating or Microwave | N,2,6-trisubstituted 1H-benzimidazoles | 46-99% | diva-portal.org |
| 2-benzylthiomethyl-1H-benzimidazole | Benzyl chloride or bromide | K₂CO₃ | N-benzyl-2-benzylthiomethyl-1H-benzimidazoles | Not specified | gsconlinepress.com |
| 2-(substituted phenyl)-1H-benzimidazoles | Dimethyl carbonate, Ethyl bromide, C3-C7 bromide | Reflux or Room Temp | N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Not specified | nih.gov |
Functionalization at the C-2 Position of the Benzimidazole Ring
The C-2 position of the benzimidazole ring is a primary site for introducing structural diversity. Various substituents can be installed at this position, often by condensing o-phenylenediamines with different carbonyl-containing molecules like aldehydes. nih.govnih.govresearchgate.netrjptonline.org
One common method involves the condensation of an appropriate o-phenylenediamine with a substituted aldehyde. For example, 4-fluoro-1,2-benzenediamine can be reacted with various benzaldehydes in the presence of sodium metabisulfite (B1197395) in DMF under reflux to yield 2-aryl-5-fluorobenzimidazole derivatives. tandfonline.com Microwave-supported reactions have also been successfully employed to synthesize new fluoro-benzimidazole derivatives, such as reacting methyl-4-formylbenzoate with 5-substituted-1,2-phenylenediamine. nih.govnih.govresearchgate.net
More advanced C-H functionalization techniques have also been developed. Nickel-catalyzed C-H arylation and vinylation at the C-2 position have been reported using carbamate (B1207046) derivatives of phenols or enols as the source of the aryl and vinyl groups, respectively. researchgate.net Furthermore, an enantioselective C2-allylation has been achieved using a copper-hydride catalyzed approach with 1,3-dienes as nucleophile precursors, which overcomes the inherent selectivity for N-allylation. nih.gov This method provides exclusive C2-allylation with excellent stereoselectivity. nih.gov
Photochemical reactions offer another route for C-2 functionalization. The photochemical reaction of 1-(4-fluorophenyl)-5-(2-halogenophenyl)tetrazoles can lead to the formation of 2-halogenophenyl-5-fluorobenzimidazole through the loss of nitrogen and subsequent cyclization. rsc.org
| Method | Reactants | Catalyst/Reagents | Product | Reference |
| Condensation | 4-fluoro-1,2-benzenediamine, substituted benzaldehyde | Sodium metabisulfite, DMF | 2-Aryl-5-fluorobenzimidazole | tandfonline.com |
| Microwave-assisted Condensation | Methyl-4-formylbenzoate, 5-substituted-1,2-phenylenediamine | Sodium disulfite, DMF | Methyl 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoate | nih.govnih.gov |
| C-H Arylation/Vinylation | N-substituted benzimidazoles, phenol/enol carbamates | Ni(OTf)₂/dcype or dcypt | C-2 arylated/vinylated benzimidazoles | researchgate.net |
| Enantioselective C2-Allylation | Electrophilic N–OPiv benzimidazoles, 1,3-dienes | CuH-catalyst | C2-allylated benzimidazoles | nih.gov |
| Photochemical Reaction | 1-(4-fluorophenyl)-5-(2-halogenophenyl)tetrazoles | Light (photolysis) | 2-Halogenophenyl-5-fluorobenzimidazole | rsc.org |
Phosphonylation Routes for Benzimidazole Derivatives
The introduction of a phosphonate (B1237965) group into the benzimidazole scaffold is another important derivatization strategy. Phosphonate derivatives of benzimidazoles have been synthesized and evaluated for various biological activities. growingscience.com
A general and effective synthetic route involves the reaction of 2-alkylbenzimidazole derivatives to introduce a phosphonate moiety. While specific examples for this compound are not detailed in the provided context, the general methodologies can be applied. The synthesis of silver(I) and copper(II) complexes with phosphonate derivatives of benzimidazole has been reported, indicating that the benzimidazole nucleus can be readily phosphonylated. growingscience.com The synthesis often involves creating a nucleophilic benzimidazole species that can then react with a suitable electrophilic phosphorus reagent. These synthetic routes are crucial for creating new classes of benzimidazole-based compounds for further investigation. growingscience.com
Chemical Reactivity and Transformation Mechanisms of 2 Fluoro 1h Benzimidazole
Nucleophilic Substitution Reactions Involving the Fluorine Atom
The fluorine atom at the 2-position of the benzimidazole (B57391) ring is a key site for nucleophilic substitution reactions. This reactivity is primarily due to the electron-withdrawing nature of the nitrogen atoms in the imidazole (B134444) ring, which makes the C2 carbon atom electron-deficient and thus susceptible to attack by nucleophiles. This process, a nucleophilic aromatic substitution (SNAr), allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles.
Research has shown that 2-halobenzimidazoles, including fluorinated variants, readily participate in such reactions. For instance, studies on related compounds like 2-(4-fluorophenyl)benzimidazoles demonstrate their activation toward nucleophilic aromatic substitution with phenoxides. researchgate.net The reaction mechanism involves the attack of the nucleophile on the carbon atom bearing the fluorine, leading to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the highly electronegative fluoride ion, a good leaving group, drives the reaction to completion, yielding the substituted product.
This reactivity is crucial for the synthesis of a diverse range of 2-substituted benzimidazole derivatives. Various nucleophiles, including alkoxides, phenoxides, amines, and thiols, can be employed to introduce new functional groups at the 2-position, creating complex molecules from the 2-fluoro-1H-benzimidazole scaffold. evitachem.comambeed.com
Table 1: Examples of Nucleophilic Substitution Reactions on Halogenated Benzimidazoles
| Reactant | Nucleophile | Product Type | Significance |
|---|---|---|---|
| This compound | Phenoxides, Amines, Thiols | 2-O-Aryl-, 2-Amino-, 2-Thio-benzimidazoles | Introduction of diverse functional groups at the C2 position. researchgate.net |
| 2-Bromo-5-fluoro-1H-benzimidazole | Various Nucleophiles | 2-Substituted-5-fluoro-1H-benzimidazoles | The bromine atom is readily displaced in nucleophilic substitution reactions. smolecule.com |
Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety
The benzene portion of the this compound molecule can undergo electrophilic aromatic substitution (EAS), a fundamental reaction for functionalizing aromatic rings. However, the reactivity of the benzene ring is significantly influenced by the fused imidazole ring and the fluorine substituent. Both the imidazole ring and the fluorine atom at C2 act as electron-withdrawing groups, which deactivates the benzene moiety towards electrophilic attack compared to benzene itself.
Despite this deactivation, electrophilic substitution can occur under appropriate conditions. The general mechanism for EAS proceeds in two steps: the aromatic ring acts as a nucleophile and attacks an electrophile (E+), forming a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex). masterorganicchemistry.com This is the rate-determining step as it temporarily disrupts the aromaticity of the ring. In the second, faster step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring aromaticity. masterorganicchemistry.com
For this compound, electrophilic attack is directed to specific positions on the benzene ring. The imidazole moiety generally directs incoming electrophiles to the 5- and 6-positions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. ambeed.com
Condensation Reactivity for Complex Structure Formation
The benzimidazole core, and specifically the N-H proton of the imidazole ring, provides a site for condensation reactivity. This allows for the construction of more complex molecular architectures. The nitrogen atoms in the benzimidazole ring are nucleophilic and can react with various electrophilic partners. ossila.com
A primary mode of condensation involves the reaction of the N-H group with carbonyl compounds such as aldehydes and ketones. arabjchem.orgjyoungpharm.org This type of reaction is fundamental to many synthetic pathways for building larger molecules based on the benzimidazole scaffold. For example, cobalt-catalyzed condensation reactions of o-phenylenediamines with aldehydes are a high-yielding method for creating 2-aryl benzimidazoles, highlighting the inherent reactivity between the amine functionalities and carbonyls. jchemrev.com
Furthermore, this compound can participate in coupling reactions, which are a form of condensation. For instance, various N-heterocycles, including benzimidazoles, can act as nitrogen nucleophiles in cobalt-promoted reactions to form new C-N bonds, leading to highly functionalized products. nih.gov
Selective Deprotonation and Further Functionalization
The most acidic proton in this compound is the one attached to the nitrogen atom (N-H) of the imidazole ring. This proton can be selectively removed by a suitable base to generate a benzimidazolide (B1237168) anion. This anion is a potent nucleophile and serves as a key intermediate for a wide range of functionalization reactions.
This deprotonation strategy is widely used for N-alkylation or N-arylation of the benzimidazole ring. jyoungpharm.org The use of a base like sodium hydride (NaH) can facilitate the formation of the anion, which can then be treated with an alkyl halide or other electrophile to introduce a substituent at the N1 position. organic-chemistry.org
While the N-H proton is the most readily abstracted, other positions could potentially be deprotonated under harsher conditions using strong organometallic bases, enabling further functionalization on the carbon framework, a strategy seen in related heterocyclic systems. ambeed.com In a related compound, 2-(difluoromethyl)benzimidazole, the proton on the difluoromethyl group is noted to be acidic and allows for selective deprotonation and subsequent functionalization due to the electron-withdrawing effect of the adjacent fluorine atoms. ossila.com
Table 2: Functionalization via Deprotonation
| Position of Deprotonation | Base | Subsequent Reaction | Product |
|---|---|---|---|
| N1-H | NaH, K₂CO₃, Cs₂CO₃ | Alkylation, Arylation | N-substituted-2-fluoro-1H-benzimidazoles nih.govorganic-chemistry.org |
Mechanistic Insights into Benzimidazole Formation and Derivatization
Understanding the mechanisms of both the formation and subsequent reactions of benzimidazoles is critical for controlling chemical synthesis.
Mechanism of Benzimidazole Formation: The most common synthesis of the benzimidazole core is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (like an aldehyde) under acidic conditions. semanticscholar.orgresearchgate.netrsc.org A widely accepted mechanism proceeds as follows:
One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde or carboxylic acid.
A Schiff base intermediate is formed after the elimination of water. niscpr.res.in
An intramolecular cyclization occurs as the second amino group attacks the imine carbon.
This forms an imidazoline (B1206853) intermediate. niscpr.res.in
Finally, a dehydration or oxidation step leads to the formation of the aromatic benzimidazole ring. niscpr.res.in Different catalysts and reaction conditions can slightly alter the intermediates, but the core pathway of condensation followed by cyclization and aromatization remains consistent. nih.govbeilstein-journals.org
Mechanism of Derivatization: The derivatization of the pre-formed this compound ring follows distinct mechanistic pathways depending on the reaction type:
Nucleophilic Aromatic Substitution (SNAr): As detailed in section 3.1, this is an addition-elimination process. A nucleophile adds to the C2 carbon to form a tetrahedral Meisenheimer complex, which is the rate-determining step. Aromatization is restored by the rapid expulsion of the fluoride leaving group. researchgate.net
Electrophilic Aromatic Substitution (EAS): As described in section 3.2, this is a two-step process involving the formation of a resonance-stabilized carbocation (sigma complex) after the initial attack by an electrophile, followed by deprotonation to restore the aromatic system. masterorganicchemistry.com
N-Functionalization: This reaction proceeds via the deprotonation of the N-H proton by a base, creating a nucleophilic nitrogen anion. This anion then attacks an electrophilic substrate (e.g., an alkyl halide) in a standard SN2 or related substitution reaction. organic-chemistry.org
Spectroscopic and Structural Elucidation of 2 Fluoro 1h Benzimidazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, including 2-Fluoro-1H-benzimidazole and its derivatives. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ¹⁹F, detailed information about the molecular framework, connectivity, and electronic environment can be obtained. researchgate.netresearchgate.netbeilstein-journals.orgbeilstein-journals.org
¹H NMR Analysis and Proton Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the number, environment, and connectivity of protons in a molecule. In this compound derivatives, the aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 7.12 and 7.98 ppm. acs.orgnih.gov The N-H proton of the benzimidazole (B57391) ring appears as a singlet in the far downfield region, often between δ 12.73 and 12.90 ppm, and its signal disappears upon exchange with D₂O. nih.govnih.gov
For instance, in a series of 4-(5(6)-fluoro-1H-benzimidazol-2-yl)-N'-benzylidene)benzohydrazide derivatives, the benzimidazole N-H proton consistently appears as a singlet around δ 13.2 ppm, which is exchangeable with D₂O. nih.gov The aromatic protons of the benzimidazole and attached phenyl rings show complex multiplets in the range of δ 7.10-8.32 ppm. nih.gov
The chemical shifts and splitting patterns of the aromatic protons are influenced by the nature and position of substituents on the benzimidazole and any attached phenyl rings. For example, in (1H-Benzimidazol-2-ylmethyl)-(4-fluoro-phenyl)-amine, the aromatic protons appear as a multiplet between δ 6.30 and 7.18 ppm. arabjchem.org
Table 1: Selected ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 4-(5(6)Fluoro-1H-benzimidazol-2-yl)-N'-(2-fluorobenzylidene)benzohydrazide nih.gov | DMSO-d₆ | Benzimidazole-NH | 13.24 | s |
| NH-CO | 12.10 | s | ||
| N=CH | 8.74 | s | ||
| Aromatic-H | 7.11-8.32 | m | ||
| (1H-Benzimidazol-2-ylmethyl)-(4-fluoro-phenyl)-amine arabjchem.org | DMSO-d₆ | NH (benzimidazole) | 6.29 | s |
| NH (aromatic) | 3.44 | s | ||
| CH₂ | 2.55 | s | ||
| Aromatic-H | 6.30-7.18 | m |
Note: s = singlet, m = multiplet. Chemical shifts are referenced to TMS.
¹³C NMR Analysis and Carbon Assignment
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound derivatives, the aromatic carbons typically show signals in the range of δ 110–161 ppm. nih.gov The carbon atom at the 2-position of the benzimidazole ring (C2) is of particular interest and its chemical shift is influenced by the substituent attached to it.
For a series of 4-(5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(benzylidene)benzohydrazide derivatives, the ¹³C NMR spectra show a range of signals for the aromatic carbons. nih.gov For example, in 4-(5(6)Fluoro-1H-benzimidazol-2-yl)-N'-(4-fluorobenzylidene)benzohydrazide, the carbon signals are observed between δ 102.76 and 164.74 ppm. nih.gov The presence of the fluorine atom influences the chemical shifts of the adjacent carbon atoms due to its strong electron-withdrawing nature.
Table 2: Selected ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
| 4-(5(6)Fluoro-1H-benzimidazol-2-yl)-N'-(4-fluorobenzylidene)benzohydrazide nih.gov | DMSO-d₆ | Aromatic/Heterocyclic Carbons | 102.76, 109.43, 116.33, 116.51, 127.04, 128.83, 129.77, 131.40, 132.44, 137.76, 137.91, 140.85, 147.40, 152.48, 156.47, 164.65, 164.74 |
| 2-(2-Fluorophenyl)-1H-benzo[d]imidazole rsc.org | DMSO-d₆ | Aromatic/Heterocyclic Carbons | 112.39, 116.87, 117.09, 118.52, 118.63, 119.39, 122.31, 123.23, 125.53, 125.56, 130.69, 132.27, 132.35, 135.49, 143.52, 146.86, 158.69 |
Note: Chemical shifts are referenced to TMS.
¹⁹F NMR Spectroscopy
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound derivatives, ¹⁹F NMR provides direct evidence for the presence of fluorine and information about its chemical environment.
For instance, in the case of 2-(2-fluorophenyl)-1H-benzo[d]imidazole, the ¹⁹F NMR spectrum would show a characteristic signal for the fluorine atom on the phenyl ring. rsc.org In another example, for 2-chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole, distinct signals are observed for the fluorine at the C-6 position (-112 ppm) and the trifluoromethoxy group (-58 ppm). vulcanchem.com Similarly, for 1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine, the ¹⁹F NMR signal is expected around -120 ppm.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectra typically show characteristic absorption bands for N-H, C=N, C=C, and C-F bonds. nih.govarabjchem.orgjyoungpharm.org
The N-H stretching vibration of the benzimidazole ring is usually observed in the region of 3000–3500 cm⁻¹. arabjchem.org For a series of fluoro-benzimidazole derivatives, the N-H stretching band appeared in the range of 3201-3257 cm⁻¹. nih.gov The C=N stretching vibration of the imidazole (B134444) ring and any imine groups present in derivatives typically appears in the range of 1589-1631 cm⁻¹. nih.govarabjchem.org Aromatic C=C stretching vibrations are generally found between 1427 and 1570 cm⁻¹. nih.gov The characteristic C-F vibration for trifluoromethyl groups has been observed at about 1171–1183 cm⁻¹. acs.orgnih.gov
Table 3: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| N-H stretch (benzimidazole) | 3201-3456 | nih.govarabjchem.org |
| C=O stretch (in derivatives) | 1660-1672 | nih.gov |
| C=N stretch | 1589-1631 | nih.govarabjchem.org |
| C=C stretch (aromatic) | 1427-1570 | nih.gov |
| C-F stretch (trifluoromethyl) | 1171-1183 | acs.orgnih.gov |
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. jyoungpharm.orgtsijournals.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the synthesized this compound derivatives. nih.govtsijournals.com
For example, the HRMS of methyl 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoate showed a calculated (M+H)⁺ ion at 271.0877 and a found value of 271.0881, confirming its molecular formula as C₁₅H₁₁FN₂O₂. nih.gov Similarly, for (1H-Benzimidazol-2-ylmethyl)-(4-fluoro-phenyl)-amine, the mass spectrum showed a molecular ion peak [M⁺] at m/z 241, corresponding to the molecular weight of the compound. arabjchem.org
X-ray Crystallography for Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com
For several fluorinated (benzo[d]imidazol-2-yl)methanols, single-crystal X-ray diffraction analysis has revealed the influence of the number and position of fluorine atoms on the formation of intermolecular hydrogen bonds. mdpi.com It was observed that a higher degree of fluorination leads to higher-dimensional hydrogen-bonded structures. mdpi.com The crystal structures also show C–F…π interactions that influence the crystal packing. mdpi.com The molecular structures of 2-(pyridin-2-yl)-1H-benzimidazole derivatives have also been characterized by X-ray crystallography, revealing details about their hydrogen-bonding patterns. nih.gov
Influence of Fluorine Atoms on Hydrogen Bonding and Crystal Packing
In derivatives of 2-benzimidazolone, while many crystallize as molecular tapes, difluoro-substituted compounds can form three-dimensional networks of hydrogen bonds. acs.org This shift in packing is attributed to secondary interactions involving the halogen atoms. acs.org For instance, in 4,5,6,7-tetrafluoro-1H-benzimidazole-2(3H)-one, an exceptionally short F···F distance of 2.596(3) Å has been observed, highlighting the role of fluorine-fluorine contacts. acs.org
Studies on fluorinated (benzo[d]imidazol-2-yl)methanols reveal a clear trend: the greater the number of fluorine atoms on the benzene (B151609) ring, the higher the dimensionality of the hydrogen-bonded structure. mdpi.com Compounds with one or no adjacent fluorine atoms tend to form one-dimensional hydrogen-bonded chains. mdpi.com In contrast, those with two or three adjacent fluorine atoms form layered, two-dimensional polymeric structures. mdpi.com The tetrafluoro-derivative takes this a step further, forming a three-dimensional framework. mdpi.com This increased dimensionality is a direct consequence of additional intermolecular interactions facilitated by the fluorine atoms. mdpi.com
Beyond traditional hydrogen bonds, C-H···F and C-F···π interactions play a crucial role in the crystal packing of fluorinated benzimidazoles. mdpi.comrsc.org The C-F group's ability to act as a weak hydrogen bond acceptor is particularly evident when the acidity of the C-H donor is enhanced. acs.org It has been noted that organic fluorine prefers to engage in C-H···F interactions over F···F contacts, a behavior that distinguishes it from heavier halogens. rsc.orgacs.org In some structures, weak C-H···N and C-H···O hydrogen bonds contribute to the formation of two-dimensional networks. researchgate.net The presence of halogen substituents can also lead to halogen bonding, which further dictates packing arrangements and intermolecular distances.
The interplay of these forces—classical hydrogen bonds, C-H···F interactions, and halogen bonding—results in complex and varied crystal packing arrangements, from simple chains to intricate three-dimensional networks.
Dihedral Angle and Conformational Analysis in Solid State
The solid-state conformation of this compound and its derivatives is characterized by the dihedral angles between the benzimidazole ring system and its substituents. The benzimidazole core itself is generally planar or nearly planar. researchgate.net Computational studies support a preferentially planar conformation for the benzimidazole core, with minimal deviation from planarity indicated by calculated torsion angles.
In various substituted benzimidazole derivatives, the dihedral angle between the benzimidazole unit and attached phenyl or fluorobenzene (B45895) rings can vary significantly. For example, in one C19H13FN2 molecule, the benzimidazole unit forms dihedral angles of 58.94 (3)° and 51.43 (3)° with the phenyl and fluorobenzene rings, respectively. researchgate.net In another derivative, ethyl 1-phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate, the phenyl and trifluoromethyl-substituted benzene rings form dihedral angles of 52.05 (8)° and 33.70 (8)° with the benzimidazole ring system in one of its two crystallographically independent molecules. researchgate.net For 2-(3,4-Difluorophenyl)-1H-benzimidazole, the dihedral angle between the benzimidazole ring system and the difluoro-substituted benzene ring is 30.0 (1)°. researchgate.net
A study on methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate revealed a twisted conformation with a dihedral angle of 84.11 (3)° between the benzimidazole and pyrimidine (B1678525) mean planes. mpg.de The conformation of these molecules is not static and can differ between the solid state and solution, as indicated by Nuclear Overhauser Effect (NOE) difference spectra for some benzimidazole derivatives. researchgate.net
The specific conformation adopted in the solid state is a result of minimizing steric hindrance and maximizing favorable intermolecular interactions, such as the hydrogen bonds and other weak interactions discussed in the previous section. pearson.com For instance, in (benzo[d]imidazol-2-yl)methanols, the conformational differences, reflected in torsion angles ranging from 8.12° to 84.45° between the aromatic cycle and the hydroxymethyl group, are attributed to variations in intermolecular hydrogen bonding. mdpi.com
Table 1: Dihedral Angles in Selected Benzimidazole Derivatives
| Compound | Interacting Ring Systems | Dihedral Angle (°) |
|---|---|---|
| C19H13FN2 | Benzimidazole and Phenyl Ring | 58.94 (3) |
| C19H13FN2 | Benzimidazole and Fluorobenzene Ring | 51.43 (3) |
| Ethyl 1-phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate | Benzimidazole and Phenyl Ring | 52.05 (8) |
| Ethyl 1-phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate | Benzimidazole and Trifluoromethyl-substituted Benzene Ring | 33.70 (8) |
| 2-(3,4-Difluorophenyl)-1H-benzimidazole | Benzimidazole and Difluoro-substituted Benzene Ring | 30.0 (1) |
Photophysical Studies and Fluorescence Characteristics
Benzimidazole and its derivatives are known for their interesting photophysical properties and are often fluorescent. tandfonline.com The fluorescence behavior is highly dependent on the molecular structure, substituents, and the solvent environment. researchgate.netcore.ac.uk
Many benzimidazole derivatives exhibit fluorescence stemming from an excited-state intramolecular proton transfer (ESIPT) process. researchgate.net This process leads to the formation of a tautomer with a large Stokes shift, resulting in emission at longer wavelengths than absorption. researchgate.net For instance, 2-(2'-hydroxyphenyl)benzimidazole (HPBI) derivatives are well-known for their ESIPT-based fluorescence. researchgate.netmdpi.com The introduction of different substituents can modulate the fluorescence intensity and wavelength. researchgate.net
The solvent can also play a significant role in the photophysical properties. Studies on some benzimidazole derivatives have shown that the Stokes shift increases with solvent polarity, indicating a larger dipole moment in the excited state compared to the ground state. core.ac.uk This solvatochromic effect can be used to probe the nature of the electronic transitions and the interactions between the solute and solvent molecules. core.ac.uk
Fluorine substitution can influence the fluorescence characteristics. In a series of benzimidazole-based boron complexes, halogen substituents were shown to affect the optoelectronic properties, with all compounds being photoluminescent in both solution and the solid state. nih.gov Some fluorinated pyrimido[1,2-a]benzimidazole (B3050247) derivatives have also been synthesized and their optical properties studied. acs.org
The fluorescence quantum yield of benzimidazole derivatives can vary widely. Some derivatives exhibit high quantum yields, making them suitable for applications such as fluorescent probes. researchgate.netmdpi.com For example, a novel sensor, BITQ, developed from a 2-(2-hydroxyphenyl)-1H-benzimidazole skeleton, showed a high quantum yield of 0.53 after reacting with its target. mdpi.com The fluorescence intensity of certain benzimidazole derivatives can be selectively enhanced by the presence of specific metal ions, such as Zn2+. researchgate.net
Table 2: Photophysical Data for a Selected Fluorinated Benzimidazole Derivative
| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) |
|---|
Computational Chemistry and Modeling Studies on 2 Fluoro 1h Benzimidazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Fluoro-1H-benzimidazole, DFT calculations offer a foundational understanding of its intrinsic properties.
Geometry optimization using DFT is the process of finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. arxiv.org For benzimidazole (B57391) derivatives, this is often achieved using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or 6-31G**. mdpi.comresearchgate.netbiointerfaceresearch.com These calculations predict key structural parameters, including bond lengths and angles. The optimized geometry for the benzimidazole core is generally planar, a feature crucial for its biological interactions, such as DNA intercalation. mdpi.comresearchgate.net
The introduction of a fluorine atom at the 2-position influences the electronic distribution within the molecule due to fluorine's high electronegativity. This affects the bond lengths and angles slightly compared to the parent benzimidazole. For instance, the C-F bond length is a key parameter, and the electron-withdrawing nature of fluorine can impact the properties of the adjacent C-N bonds within the imidazole (B134444) ring. Electronic structure analysis also involves mapping the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. researchgate.netdntb.gov.ua
Table 1: Predicted Geometrical Parameters for a Benzimidazole Derivative Core This table presents typical bond length and angle values for a benzimidazole derivative, calculated using DFT methods, providing a reference for the expected structure of this compound.
| Parameter | Bond Length (Å) - Calculated | Parameter | Bond Angle (°) - Calculated |
| C-N | 1.304 - 1.460 | C-N-C | 126.21 - 127.64 |
| C-C (aromatic) | 1.380 - 1.410 | N-C-N | ~110 |
| C=O | 1.210 - 1.252 | C-C-C (aromatic) | ~120 |
| Data synthesized from studies on benzimidazole derivatives. mdpi.commdpi.com |
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the vibrational frequencies, researchers can assign the characteristic bands observed in experimental spectra. researchgate.net For this compound, key vibrational modes would include the N-H stretch, C-H stretching in the benzene (B151609) ring, ring breathing modes, and the characteristic C-F stretching vibration. Comparing the theoretically calculated spectra with experimental data helps to confirm the molecular structure. mdpi.com
Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted using the Gauge-Including Atomic Orbital (GIAO) method within DFT. researchgate.net Theoretical and experimental ¹H and ¹³C NMR chemical shifts for benzimidazole derivatives have shown strong correlation. mdpi.com For this compound, the fluorine atom would significantly influence the ¹³C NMR shifts of the carbon atom it is attached to (C2) and adjacent atoms. Studies on related fluoro-benzimidazole derivatives report characteristic ¹H NMR signals for the benzimidazole protons between 7.10 and 7.71 ppm and the N-H proton around 13.22 ppm. nih.gov
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.comwuxibiology.com
For benzimidazole derivatives, the HOMO is typically localized on the benzimidazole ring system, while the LUMO is distributed across the entire molecule. dergipark.org.tr The introduction of a fluorine atom, an electron-withdrawing group, is expected to lower both the HOMO and LUMO energy levels and potentially alter the energy gap. From these orbital energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. biolscigroup.usresearchgate.net
Table 2: Calculated Reactivity Descriptors for Benzimidazole Derivatives This table illustrates typical values of HOMO-LUMO energies and related reactivity indices for benzimidazole derivatives as determined by DFT calculations. These values help in predicting the chemical behavior of this compound.
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |
| 2-thioarylalkyl-benzimidazole | -6.21 | -1.45 | 4.76 | 2.38 | 3.69 |
| 1-benzyl-2-phenyl-benzimidazole (A1) | -5.92 | -1.21 | 4.71 | 2.35 | 4.71 |
| 1-benzyl-2-phenyl-benzimidazole (A4) | -7.42 | -3.00 | 4.42 | 2.21 | 8.13 |
| Data extracted from studies on various benzimidazole derivatives. biointerfaceresearch.combiolscigroup.us |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial for drug discovery, as it helps to understand and predict the interactions between a potential drug molecule and its biological target.
Molecular docking simulations have been extensively used to study benzimidazole derivatives, including those with fluorine substitutions, against a wide array of biological targets. ajrconline.org These targets include enzymes and receptors implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and tubulin, as well as microbial enzymes like Dihydrofolate Reductase (DHFR). ukm.mynih.govacs.org
The simulation predicts the binding affinity, often expressed in kcal/mol, which indicates the strength of the interaction; a more negative value suggests a stronger binding. ukm.my The primary interactions stabilizing the ligand-receptor complex are typically hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For example, the nitrogen atoms in the benzimidazole ring often act as hydrogen bond acceptors, interacting with key amino acid residues in the active site of the target protein. ukm.my Fluorine substitution can enhance binding affinity through favorable electrostatic or hydrophobic interactions. acs.org
Table 3: Predicted Binding Affinities of Fluoro-Benzimidazole Derivatives with Biological Targets This interactive table summarizes results from various molecular docking studies, showing the predicted binding energies of different fluoro-benzimidazole compounds against several important biological targets.
| Derivative | Biological Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Keto-benzimidazoles | EGFR (wild-type) | 3VJO | -8.1 | Met793, Leu718, Val726 |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative | GABA-A Receptor | - | pKi = 5.5 | Phe100, His102, Tyr160, Tyr210 |
| 1-benzyl-2-phenyl-1H-benzimidazole derivative | Antihypertensive Protein | 4XX3 | -9.2 to -10.0 | Not specified |
| 4-[5(6)-fluoro-1H-benzimidazol-2-yl) derivative | Phosphofructokinase-2 | - | Not specified | Compatible with active site pocket |
| Data compiled from multiple molecular docking studies. biointerfaceresearch.comnih.govukm.myacs.org |
Beyond just predicting binding energy, docking studies provide a detailed analysis of how the ligand fits into the binding pocket of the enzyme or receptor. This "ligand-enzyme compatibility" is assessed by examining the ligand's conformation and its complementarity to the shape and chemical environment of the active site. ukm.my
Successful binding requires a high degree of shape complementarity, often described by the "lock-and-key" model, where the ligand fits snugly into the receptor's binding site. ukm.my The analysis reveals which parts of the molecule are crucial for binding. For instance, the planar benzimidazole core might engage in π-π stacking with aromatic amino acid residues like phenylalanine or tyrosine, while substituents on the ring can form specific hydrogen bonds or hydrophobic contacts that anchor the molecule in place. acs.org Studies on fluorinated benzimidazoles have shown that the fluoro-substituted phenyl ring can fit into hydrophobic pockets, and the benzimidazole nitrogen atoms can form critical hydrogen bonds with residues like methionine in EGFR or histidine in the GABA-A receptor, confirming the structural compatibility of the scaffold with these important biological targets. ukm.myacs.org
Molecular Dynamics (MD) Simulations for Dynamic Interactions
Molecular dynamics (MD) simulations offer a window into the dynamic interactions of this compound and its derivatives with biological targets. These computational techniques model the movement of every atom in a system over time, providing insights into the stability of ligand-receptor complexes and the nature of their binding.
For instance, MD simulations have been employed to study the interactions of benzimidazole derivatives with protein targets like β-tubulin and the Mycobacterium tuberculosis KasA protein. nih.govresearchgate.net These simulations reveal crucial information about the stability of the docked complexes, the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein backbone, and the radius of gyration, all of which indicate the potential of these compounds to inhibit their respective targets. researchgate.net Hydrogen bond analysis within these simulations can further elucidate the stability and affinity of the ligand for the protein. researchgate.net
In a study on 2,6-bis(1H-benzimidazol-2-yl)pyridine, MD simulations were used to model its partitioning into a phospholipid bilayer, a process relevant to its potential as a fluorescent probe for lipid membranes. nih.gov The simulations, using both free partitioning and constrained umbrella sampling, showed the molecule's preferred location within the interfacial region of the bilayer, which correlated with experimental fluorescence data. nih.gov Such studies underscore the power of MD simulations in understanding the behavior of benzimidazole-containing molecules in biological environments.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For this compound and its analogs, QSAR studies have been instrumental in predicting their therapeutic potential and guiding the synthesis of more potent derivatives.
Several QSAR studies have been conducted on various series of benzimidazole derivatives to predict their activity against a range of targets, including enteroviruses, p38 kinase, and Mycobacterium tuberculosis. biointerfaceresearch.comimist.mascirp.org These studies typically involve calculating a large number of molecular descriptors and then using statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to build predictive models. biointerfaceresearch.comimist.ma
For example, a QSAR study on 2-substituted-1H-benzimidazole-4-carboxamide derivatives as inhibitors of enteroviruses identified key structural features for antiviral activity. biointerfaceresearch.com Similarly, a 3D-QSAR study on benzimidazolone derivatives as p38 kinase inhibitors provided a statistically significant model for predicting their anti-inflammatory activity. imist.ma The success of these models is often evaluated by their statistical parameters, such as the coefficient of determination (R²), standard deviation (S), Fisher coefficient (F), and cross-validation coefficient (Q²cv). scirp.orgbiolscigroup.us
The insights gained from QSAR analyses help in understanding the structure-activity relationships, which is crucial for the rational design of new and more effective therapeutic agents based on the this compound scaffold. rjptonline.orgnih.gov
In Silico ADME/Tox Prediction and Pharmacokinetic Profiling
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), must be thoroughly evaluated. In silico methods provide a rapid and cost-effective way to predict these properties early in the drug discovery process. mdpi.comljmu.ac.uk
In silico ADME/Tox profiling has been applied to various benzimidazole derivatives to assess their drug-likeness. biointerfaceresearch.commdpi.comacs.org These predictions help to identify compounds with favorable pharmacokinetic profiles, such as good oral bioavailability and low toxicity. texilajournal.com For instance, studies have used computational tools to predict properties like Caco-2 permeability, MDCK permeability, plasma protein binding (PDB), and volume of distribution (VD), all of which are important for a drug's absorption and distribution in the body. biointerfaceresearch.com
The introduction of a fluorine atom, as in this compound, can significantly influence a molecule's pharmacokinetic properties. ontosight.ai Fluorination can increase lipophilicity, which may enhance absorption and distribution, but it can also affect metabolic stability. cymitquimica.comontosight.ai Therefore, in silico predictions are valuable for understanding the potential impact of such structural modifications.
Prediction of Metabolic Stability and Bioavailability
For this compound derivatives, computational studies have been performed to predict their metabolic stability. The presence of a fluorine atom is often intended to enhance metabolic stability by blocking potential sites of metabolism. acs.org For example, the replacement of a metabolically labile methyl group with a trifluoromethyl group has been shown to improve the metabolic stability of certain benzimidazole derivatives. researchgate.net
Bioavailability is a complex property that is influenced by various factors, including solubility, permeability, and metabolic stability. Computational models, such as the BOILED-Egg diagram, can be used to predict the gastrointestinal absorption and blood-brain barrier permeation of compounds. researchgate.net Studies on benzimidazole derivatives have utilized such models to assess their potential for oral bioavailability. sci-hub.se The strategic placement of fluorine atoms can improve both metabolic stability and bioavailability without negatively impacting the compound's interaction with its biological target. acs.org
Table 1: Predicted ADME Properties for a Representative this compound Derivative
| Property | Predicted Value | Interpretation |
| Caco-2 Permeability | -5.001 | Favorable for absorption |
| MDCK Permeability | 1.4e-05 cm/s | Favorable for absorption |
| Plasma Protein Binding | 95.55% | High binding, potentially unfavorable |
| Volume of Distribution | 0.787 L/kg | Favorable distribution |
| Half-life (T1/2) | 0.276 h | Short half-life |
| Clearance (Cl) | 2.13 ml/min/kg | Moderate clearance |
| Data derived from a QSAR study on 2-substituted-1H-benzimidazole-4-carboxamide derivatives. biointerfaceresearch.com |
Medicinal Chemistry and Biological Activity Research of 2 Fluoro 1h Benzimidazole Derivatives
Antimicrobial Activity
Derivatives of 2-Fluoro-1H-benzimidazole have been the subject of extensive research for their potential as antimicrobial agents, demonstrating efficacy against a variety of pathogenic microorganisms.
Antibacterial Efficacy against Pathogenic Microorganisms
The antibacterial properties of this compound derivatives have been evaluated against both Gram-positive and Gram-negative bacteria.
Numerous studies have highlighted the potential of this compound derivatives as potent agents against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A library of 53 benzimidazole (B57391) derivatives, some containing 5-halo substituents, showed promising antibacterial activity against two MRSA strains with minimum inhibitory concentrations (MICs) comparable to ciprofloxacin (B1669076). researchgate.netmdpi.com For instance, compounds 17 and 18 from one study demonstrated MICs comparable to ciprofloxacin against two MRSA strains. mdpi.com Another study found that all tested benzimidazole-chalcone compounds displayed antibacterial activity against S. aureus. ekb.eg
The substitution pattern on the benzimidazole core plays a crucial role in determining the antibacterial potency. For example, a series of 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives were synthesized, and compound 33 , which features a p-fluorobenzyl substituent at position 1, showed notable antimicrobial activity against Staphylococcus aureus. nih.gov In a different series, compounds 3b and 3c exhibited the most promising antibacterial activities against S. aureus with MICs of 5.8 and 5.5 mg/mL, respectively. ekb.eg Furthermore, promising activity against MRSA was observed for compounds 3b , 3c , and 3e , with compound 3e being the most active with an MIC of 3.05 mg/mL. ekb.eg
Table 1: Antibacterial Activity of Selected this compound Derivatives against Gram-Positive Bacteria
| Compound | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 17 | MRSA | Comparable to Ciprofloxacin | mdpi.com |
| Compound 18 | MRSA | Comparable to Ciprofloxacin | mdpi.com |
| Compound 33 | S. aureus | Active | nih.gov |
| Compound 3b | S. aureus | 5.8 mg/mL | ekb.eg |
| Compound 3c | S. aureus | 5.5 mg/mL | ekb.eg |
| Compound 3e | MRSA | 3.05 mg/mL | ekb.eg |
The efficacy of this compound derivatives extends to Gram-negative bacteria. In one study, a series of fluoro-substituted benzimidazoles were screened, and compound 18 , with a fluorine atom in the meta-position of the phenyl ring side chain, demonstrated high activity against Gram-negative bacteria with a MIC value of 31.25 μg/mL. acgpubs.org Another study focused on the synthesis of new fluoro-benzimidazole derivatives as potential intestinal antiseptic drug candidates. nih.gov Compound 18 from this research, 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide, exhibited particularly high inhibitory activity against gastrointestinal pathogens such as Escherichia coli O157:H7, Escherichia coli ATCC 8739, Escherichia coli ATCC 35218, and Salmonella typhimurium ATCC 13311, with MIC90 values ranging from 0.49–0.98 µg/mL. nih.govnih.govresearchgate.net
However, some derivatives show selective activity. For instance, a series of 2-(6-fluorochroman-2-yl)-1-alkyl/acyl/aroyl-1-H-benzimidazoles showed promising antibacterial activity against Salmonella typhimurium but poor activity against Staphylococcus aureus. researchgate.net In another study of benzimidazole-chalcone hybrids, compound 3c was the only one to show growth inhibitory activity against E. coli. ekb.eg
Table 2: Antibacterial Activity of Selected this compound Derivatives against Gram-Negative Bacteria
| Compound | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 18 | Gram-negative bacteria | 31.25 μg/mL | acgpubs.org |
| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide | E. coli strains, S. typhimurium | 0.49–0.98 µg/mL (MIC90) | nih.govnih.govresearchgate.net |
| 2-(6-fluorochroman-2-yl)-1-alkyl/acyl/aroyl-1-H-benzimidazoles | S. typhimurium | Promising activity | researchgate.net |
| Compound 3c | E. coli | Active | ekb.eg |
Antifungal Properties against Fungal Pathogens (e.g., Candida albicans)
This compound derivatives have also been investigated for their antifungal properties. A series of benzimidazoles with a fluoro-benzene moiety demonstrated good antifungal properties. acgpubs.org Specifically, the presence of a methyl substitution at position 5 of the benzimidazole was suggested to be important for significant antifungal activity against C. parapsilosis. acgpubs.org
In a study of 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives, compound 33 , with a p-fluorobenzyl substituent at position 1, showed notable activity against Candida albicans. nih.gov Furthermore, a series of novel 5-fluoro-2-[(2'-(1-trityl tetrazol-5-yl) biphenyl-4-yl methyl) thio]-6-substituted-1H-benzimidazoles were screened against various fungi, including Candida albicans, with some derivatives showing potential for further development. derpharmachemica.com The synthesis of 2-chloromethyl-1H-benzimidazole derivatives also yielded compounds with activity against Candida albicans. ajptonline.com
Table 3: Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative Series | Target Organism | Key Finding | Reference |
|---|---|---|---|
| Fluoro-substituted benzimidazoles | C. parapsilosis | Methyl group at position 5 enhances activity. | acgpubs.org |
| Compound 33 | C. albicans | Active | nih.gov |
| 5-fluoro-2-[(2'-(1-trityl tetrazol-5-yl) biphenyl-4-yl methyl) thio]-6-substituted-1H-benzimidazoles | C. albicans | Potential candidates for development. | derpharmachemica.com |
| 2-chloromethyl-1H-benzimidazole derivatives | C. albicans | Active | ajptonline.com |
Antiprotozoal Activity
Research has also extended to the antiprotozoal potential of fluorinated benzimidazoles. Derivatives of 2-(trifluoromethyl)benzimidazole (B189241) have been synthesized and tested in vitro against protozoa such as Giardia lamblia and Entamoeba histolytica, showing greater activity than the standard drugs albendazole (B1665689) and metronidazole. arabjchem.org Some of these analogues demonstrated IC50 values of less than 1 μM against both G. intestinalis and T. vaginalis. arabjchem.org
Anticancer and Antiproliferative Potentials
The benzimidazole scaffold is a key component in a variety of anticancer agents due to its diverse biological activities and relatively low toxicity. nih.govnih.gov Derivatives of this compound have shown promise in this area, acting through various mechanisms such as microtubule inhibition and apoptosis induction. nih.gov
One such derivative, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), functions as a microtubule inhibitor. nih.gov It has demonstrated a strong cytotoxic effect against breast cancer cells and has been reported to induce mitosis and mitochondria-dependent intrinsic apoptotic cell death in cervical cancer cells by causing G2-M phase arrest. nih.gov
Structure-activity relationship (SAR) studies of alkylsulfonyl 1H-benzo[d]imidazole derivatives have indicated that the presence of a fluoro-substituted benzyl (B1604629) group at the R1 position leads to higher anticancer activity. acs.org Furthermore, the strategic combination of benzimidazole and 1,2,3-triazole scaffolds has resulted in hybrids with potent antiproliferative activity against lung cancer cells (A549). nih.gov
Table 4: Anticancer and Antiproliferative Activity of Selected this compound Derivatives
| Compound/Derivative | Mechanism/Target | Cancer Cell Line | Key Finding | Reference |
|---|---|---|---|---|
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Microtubule inhibitor | Breast and Cervical Cancer | Strong cytotoxic effect, induces apoptosis. | nih.gov |
| Alkylsulfonyl 1H-benzo[d]imidazole derivatives | Not specified | Not specified | Fluoro-substituted benzyl group enhances activity. | acs.org |
| Benzimidazole-1,2,3-triazole hybrids | Not specified | Lung Cancer (A549) | Potent antiproliferative activity. | nih.gov |
Cytotoxic Effects on Cancer Cell Lines
Derivatives of this compound have demonstrated significant cytotoxic effects across a variety of human cancer cell lines. The strategic placement of fluorine and other substituents on the benzimidazole core and its appended phenyl rings plays a crucial role in modulating their anticancer potency.
One notable derivative, methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) , has shown potent cytotoxicity against a panel of cancer cell lines. acs.org Its efficacy, measured by the half-maximal inhibitory concentration (IC50), highlights its potential as a broad-spectrum anticancer agent. acs.org Another compound, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , exhibits strong cytotoxic effects, particularly against breast and cervical cancer cells. nih.govnih.gov
The cytotoxic potential of these compounds is often evaluated against multiple cell lines to understand their spectrum of activity. For instance, fluorinated pyrazolylbenzimidazole hybrids have been tested against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, with some compounds showing potent growth inhibition. rsc.org Similarly, 1,2,5-trisubstituted benzimidazole derivatives have been assessed for their activity against doxorubicin-sensitive (CCRF/CEM, MCF7) and doxorubicin-resistant (CEM/ADR 5000, Caco-2) cancer cells, with some exhibiting substantial cytotoxic effects. tandfonline.com
The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| TJ08 | Jurkat | 1.88 ± 0.51 |
| K562 | 1.89 ± 0.55 | |
| MOLT-4 | 2.05 ± 0.72 | |
| HeLa | 2.11 ± 0.62 | |
| HCT116 | 3.04 ± 0.8 | |
| MIA PaCa-2 | 3.82 ± 0.25 | |
| MBIC | HeLa | Not specified |
| Fluorinated pyrazolylbenzimidazole hybrid (55b) | A549, MCF-7, HeLa | 0.95–1.57 |
Mechanisms of Action (e.g., Microtubule Inhibition, Apoptosis Induction)
The anticancer activity of this compound derivatives is often attributed to their ability to interfere with critical cellular processes, primarily microtubule dynamics and the induction of apoptosis (programmed cell death).
Microtubule Inhibition:
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Their disruption is a validated strategy in cancer chemotherapy. The derivative methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has been identified as a microtubule inhibitor. nih.gov It interferes with tubulin polymerization, leading to mitotic arrest in the G2/M phase of the cell cycle. nih.govnih.gov This disruption of the mitotic spindle ultimately triggers cell death. nih.gov Studies on HeLa cervical cancer cells have shown that treatment with MBIC results in multi-nucleated cells and unsegregated chromosomes, classic signs of mitotic catastrophe. nih.gov
Apoptosis Induction:
Apoptosis is a natural and controlled process of cell death that is often dysregulated in cancer cells. frontiersin.org Many benzimidazole derivatives exert their cytotoxic effects by inducing apoptosis. nih.gov The compound TJ08 has been shown to induce apoptosis in various cancer cell lines. acs.org Its mechanism involves altering the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. acs.org This leads to the release of pro-apoptotic factors from the mitochondria, activating a cascade of caspases that execute cell death. nih.govacs.org Similarly, MBIC stimulates mitochondria-dependent intrinsic apoptotic cell death in cervical cancer cells, evidenced by the release of cytochrome c and the activation of caspases. nih.govnih.gov
Antiviral Applications
The structural similarity of the benzimidazole core to purine (B94841) nucleotides makes it a promising scaffold for the development of antiviral agents. nih.gov Fluorinated benzimidazole derivatives have been investigated for their activity against various viruses.
Research has explored the synthesis of novel 2,5-disubstituted benzimidazoles, including fluorinated analogs, as potential antiviral agents. ijpsdronline.com While specific data on the antiviral activity of this compound itself is limited in the provided context, the broader class of benzimidazole derivatives has shown promise. For instance, N-substituted-2-substituted-benzimidazole derivatives have been synthesized and evaluated for their antiviral activities. ijpsdronline.com The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance the metabolic stability and potency of drug candidates, suggesting that fluorinated benzimidazoles are a viable area for antiviral drug discovery. vulcanchem.comrsc.org
Enzyme Inhibition Studies
The biological activities of this compound derivatives are often mediated through the inhibition of specific enzymes that are critical for the survival and proliferation of pathogens or cancer cells.
Targeting Key Enzymes (e.g., Reverse Transcriptase, Phosphofructokinase-2)
Reverse Transcriptase Inhibition:
Human Immunodeficiency Virus (HIV) relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into DNA, a crucial step for viral replication. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a key class of anti-HIV drugs. rsc.org Several N(1)-substituted 1,3-dihydro-2H-benzimidazol-2-ones, which are structurally related to this compound, have been identified as potent NNRTIs, inhibiting HIV-1 replication at nanomolar concentrations. researchgate.net The presence of a fluorine atom on the benzimidazole ring or on substituents has been shown to significantly enhance the potency against wild-type and mutant forms of HIV-1 RT. rsc.orgresearchgate.net For example, 2'-fluoro-modified pyrimidines have been shown to enhance the affinity of RNA oligonucleotides to HIV-1 reverse transcriptase. nih.gov
Inhibition of DprE1 for Antitubercular Activity
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in the biosynthesis of the mycobacterial cell wall, making it an attractive target for the development of new antitubercular drugs. researchgate.netmdpi.com Several studies have identified benzimidazole derivatives as potent inhibitors of DprE1. researchgate.netacs.orguobasrah.edu.iq A scaffold-morphing approach has successfully identified the benzimidazole ring system as a potent DprE1 inhibitor, retaining antimycobacterial activity with improved pharmacological properties. acs.org Molecular docking studies have further elucidated the binding interactions between benzimidazole derivatives and the DprE1 enzyme, guiding the design of more effective inhibitors. researchgate.netuobasrah.edu.iq A series of 2-((1H-imidazol-1-yl)methyl)-5-fluoro-6-(substituted/unsubstituted)-1H-benzo[d]imidazoles were synthesized and showed antitubercular activity, with the most active derivatives highlighting the importance of the fluorinated benzimidazole core. jocpr.comresearchgate.netjocpr.com
The following table presents the antitubercular activity of selected fluorobenzimidazole derivatives.
| Compound | Target Organism | MIC (µg/mL) |
| Chloro, imidazole (B134444) and phenoxy substituted fluorobenzimidazoles | M. tuberculosis H37Rv | 12.5 to 100 |
| Fluorobenzimidazole derivatives 88 and 89 | M. tuberculosis H37Rv | 25 |
Modulation of Neurotransmitter Receptors (e.g., GABA-A Receptor)
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for drugs used to treat anxiety, epilepsy, and sleep disorders. Benzimidazole derivatives have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor. nih.gov Specifically, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been developed as PAMs with improved metabolic stability. acs.orgnih.gov The fluorine substitution on the phenyl ring was found to enhance metabolic stability without negatively impacting the molecule's ability to bind to the GABA-A receptor. acs.org These findings suggest that the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold is a promising template for the development of novel neuropharmacological agents targeting the GABA-A receptor. acs.orgnih.gov
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
Benzimidazole derivatives have been widely investigated for their anti-inflammatory properties, which are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govresearchgate.netresearchgate.net These enzymes are crucial mediators in the inflammatory cascade, with COX being responsible for the production of prostaglandins (B1171923) and LOX for the synthesis of leukotrienes.
Research has shown that specific substitutions on the benzimidazole core can lead to potent and selective inhibition of these enzymes. For instance, some 2-phenyl-substituted benzimidazoles have demonstrated inhibitory activity against both COX-1 and COX-2, as well as 5-lipoxygenase. nih.gov In one study, a compound with an amine group at the R1 position and unsubstituted at other positions on the phenyl ring showed enhanced inhibition of all three enzymes. nih.gov Another derivative with a nitrile group at the R5 position acted as a dual inhibitor of COX-1 and COX-2. nih.gov Furthermore, the introduction of a 2-aminopyridin-4-yl group at the R5 position resulted in significant 5-lipoxygenase inhibition. nih.gov
Derivatives of 2-[[2-alkoxy-6-pentadecyl-phenyl)methyl]thio]-1H-benzimidazole have shown potent and highly selective inhibition of COX-2 over COX-1. nih.gov Specifically, a compound with a methoxy (B1213986) group at the R1 position and R=H exhibited 384-fold selectivity for COX-2, while another with R=methyl and R1=H showed 470-fold selectivity, which is comparable to established COX-2 inhibitors like celecoxib (B62257) and rofecoxib. nih.gov The "NH" moiety of the benzimidazole ring was found to be important for this anti-inflammatory activity. nih.gov
Moreover, some benzimidazole derivatives have been identified as dual inhibitors of COX-2 and 5-lipoxygenase, which is a desirable characteristic for developing safer anti-inflammatory drugs. nih.gov One such hybrid compound demonstrated potent dual inhibition with a high selectivity index for COX-2. researchgate.net Another compound, 3j, emerged as a multiple inhibitor of COX-1, COX-2, 5-LOX, and 15-LOX, coupled with good anti-inflammatory and analgesic activities and gastrointestinal safety. researchgate.net
In the context of this compound derivatives, while direct studies on their COX/LOX inhibitory activity are not extensively detailed in the provided search results, the broader research on benzimidazoles strongly suggests that the fluorine substitution at the C-2 position could significantly influence these activities. The electron-withdrawing nature of fluorine can modulate the electronic properties of the benzimidazole ring and its substituents, potentially enhancing binding affinity to the active sites of COX and LOX enzymes.
Table 1: COX and LOX Inhibition by Benzimidazole Derivatives
| Compound Type | Target Enzyme(s) | Key Substituents and Observations | Reference(s) |
|---|---|---|---|
| 2-Phenyl-substituted benzimidazoles | COX-1, COX-2, 5-LOX | Amine at R1 enhances inhibition. Nitrile at R5 leads to dual COX-1/2 inhibition. 2-aminopyridin-4-yl at R5 enhances 5-LOX inhibition. | nih.gov |
| 2-[[2-alkoxy-6-pentadecyl-phenyl)methyl]thio]-1H-benzimidazoles | COX-2 | Methoxy at R1 and R=H gives 384-fold selectivity. R=methyl and R1=H gives 470-fold selectivity. | nih.gov |
| Hybrid benzimidazole compound | COX-2, 5-LOX | Potent dual inhibitor with high COX-2 selectivity. | researchgate.net |
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core. nih.govnih.gov Structure-activity relationship (SAR) studies are therefore crucial for understanding how structural modifications influence their therapeutic effects and for designing more potent and selective drug candidates.
Influence of Fluorination Position on Biological Activity
The position of fluorine substitution on the benzimidazole ring or its substituents has a significant impact on biological activity. Studies on various benzimidazole derivatives have highlighted the importance of fluorination in enhancing potency and selectivity. For instance, in a series of 2-amino-1-isopropylsulfonyl 6-substituted benzimidazoles, a 2,6-dichloro or difluoro phenyl moiety at the 2-position of an imidazole substituted at C6 of benzimidazole enhanced the inhibition of TNF-α and p38α MAP kinase activity. nih.gov Similarly, 2- and 4-fluoro phenyl moieties at the 4-position of the imidazole substituent at C6 also enhanced inhibitory potential. nih.gov
In the context of COX inhibitors, halogenated aryl rings have been found to be crucial for activity and selectivity, with fluoro derivatives often showing better COX-2 selectivity than celecoxib. nih.gov This suggests that incorporating a fluorine atom, as in this compound, could be a key strategy for developing selective COX-2 inhibitors.
Research on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives as GABA-A receptor modulators also underscores the importance of the fluorine substituent. acs.org The 2-(4-fluorophenyl) group was identified as a promising template for developing metabolically robust modulators. acs.org
Impact of Substituent Nature and Position (e.g., at N-1 and C-2)
Substitutions at the N-1 and C-2 positions of the benzimidazole scaffold are critical determinants of anti-inflammatory activity. nih.govresearchgate.net
N-1 Position: Various heterocyclic substitutions at the N-1 position have been shown to be effective for anti-inflammatory effects. nih.gov For example, 1-substituted pyrimidin-2-yl benzimidazoles have demonstrated potent anti-inflammatory effects through lymphocyte-specific kinase (Lck) inhibition. nih.gov The introduction of a benzyl group at the N-1 position has also been found to increase anti-inflammatory activity. srrjournals.com
C-2 Position: The C-2 position is a key site for modification to influence biological activity. nih.gov Benzimidazoles substituted with anacardic acid at C-2 inhibit COX-2. nih.govnih.gov The introduction of a carboxylic acid group at the C-2 position has been shown to meet the structural requirements for many anti-inflammatory drugs. srrjournals.com The length of the chain at the C-2 position also plays a role in determining activity. srrjournals.com Furthermore, a 4-methoxyphenyl (B3050149) substitution at the C-2 position of a fused imidazole nucleus favored anti-inflammatory activity, while chloro- or hydroxy-substituted phenyl moieties at this position reduced activity. nih.gov
Correlation of Lipophilicity with Therapeutic Efficacy
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, and thus its therapeutic efficacy. ceon.rsworldscientific.com
Quantitative structure-activity relationship (QSAR) studies on benzimidazole derivatives have shown a significant correlation between lipophilicity and biological activity. ceon.rs For antibacterial activity, the lipophilicity parameter has a significant effect, and this relationship is not always linear. ceon.rs In some cases, a nonlinear relationship between lipophilicity and inhibitory activity has been observed for antifungal agents. worldscientific.com
In the context of anticancer activity, lipophilic substituents have been shown to favor the inhibitory activity of certain benzimidazole derivatives against c-Met kinase due to their ability to form hydrophobic interactions. nih.gov For microsomal prostaglandin (B15479496) E2 synthase 1 (mPGES-1) inhibitors, increasing the lipophilicity of tail groups at a specific position on the molecule led to enhanced potency. acs.org
These findings suggest that optimizing the lipophilicity of this compound derivatives is a crucial aspect of designing compounds with improved therapeutic efficacy.
Table 2: Structure-Activity Relationship (SAR) Highlights for Benzimidazole Derivatives
| Position | Substituent/Modification | Influence on Biological Activity | Reference(s) |
|---|---|---|---|
| C-2 | Fluorine | Can enhance COX-2 selectivity. Key for GABA-A receptor modulation. | nih.govacs.org |
| C-2 | Anacardic acid | COX-2 inhibition. | nih.govnih.gov |
| C-2 | Carboxylic acid | Meets structural requirements for anti-inflammatory drugs. | srrjournals.com |
| N-1 | Pyrimidin-2-yl | Potent anti-inflammatory activity via Lck inhibition. | nih.gov |
| N-1 | Benzyl | Increased anti-inflammatory activity. | srrjournals.com |
Drug Design and Development Implications
The extensive research into the medicinal chemistry of benzimidazole derivatives has significant implications for the design and development of new therapeutic agents. nih.govjmpas.com
Identification of Lead Structures for Therapeutic Development
The benzimidazole scaffold has served as a foundation for the identification of numerous lead structures for therapeutic development. nih.govjmpas.com The diverse biological activities exhibited by its derivatives make it a privileged structure in medicinal chemistry.
For instance, 2-substituted benzimidazoles have been identified as lead structures for developing anti-inflammatory agents. jmpas.com The ability to introduce various substituents at the C-2 position allows for the fine-tuning of activity and selectivity against targets like COX and LOX. The 2-(4-fluorophenyl)-1H-benzo[d]imidazole core has been identified as a promising template for the development of metabolically robust GABA-A receptor modulators. acs.org
Furthermore, the discovery of benzimidazole derivatives with dual or multiple inhibitory activities, such as those targeting both COX and LOX, presents an opportunity to develop drugs with improved efficacy and safety profiles. researchgate.netnih.gov These multi-target agents can address the complex nature of inflammatory diseases more effectively than single-target drugs.
The continuous exploration of the SAR of this compound and its derivatives will undoubtedly lead to the identification of new and improved lead compounds for a variety of therapeutic areas.
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| Celecoxib |
| Rofecoxib |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazole |
Development of Multi-Target Directed Ligands
The strategy of developing multi-target directed ligands (MTDLs) has emerged as a significant paradigm in medicinal chemistry, particularly for treating complex multifactorial diseases like cancer and neurodegenerative disorders. researchgate.net This approach involves designing a single chemical entity that can modulate multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy and a lower likelihood of drug resistance compared to single-target agents or combination therapies. researchgate.nettandfonline.com The benzimidazole scaffold is a "privileged" structure in drug discovery and has been extensively utilized as a core for designing MTDLs due to its versatile binding capabilities and established presence in numerous bioactive compounds. tandfonline.comnih.govrsc.org The incorporation of a fluorine atom, specifically at the 2-position of the benzimidazole ring or on associated phenyl substituents, can further enhance metabolic stability and target affinity. acs.org
Research into this compound derivatives has led to the exploration of their potential as MTDLs, aiming to address intricate disease pathways through a single molecule.
Multi-Target Inhibitors for Neurodegenerative Diseases
Alzheimer's disease (AD) is a prime example of a multifactorial condition where an MTDL approach is highly desirable. Key pathological targets include acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE1). mdpi.comnih.gov Benzimidazole derivatives have shown promise as inhibitors of these enzymes. mdpi.com
For instance, researchers have evaluated benzimidazoles linked to a 1,2,3-triazole ring system for their AChE inhibitory activity. mdpi.com One such compound, which features a 1-(2-fluorobenzyl)-1,2,3-triazole linked to a benzimidazole group, demonstrated significant AChE inhibition (84% at 100 μM). mdpi.com Docking studies indicated that the benzimidazole ring interacts with a hydrophobic pocket in the enzyme. mdpi.com This highlights the potential for fluoro-benzimidazole derivatives to act as dual-target compounds. mdpi.com Other studies on benzimidazole-based Schiff base hybrids have identified compounds with potent dual inhibitory activity against both AChE and BuChE, further validating the scaffold's utility in designing MTDLs for AD. nih.gov
Multi-Target Anticancer Agents
Cancer is another complex disease where targeting multiple pathways is a key therapeutic strategy. tandfonline.com Benzimidazole derivatives have been designed as multi-target agents that can inhibit various proteins involved in tumor growth and angiogenesis, such as receptor tyrosine kinases (RTKs) and topoisomerases. tandfonline.comnih.gov
One strategy involves creating hybrids of benzimidazole and other pharmacophores like the 1,2,3-triazole ring to target multiple kinases. tandfonline.com Although not always featuring a 2-fluoro substitution on the benzimidazole itself, these hybrids demonstrate the principle. For example, a series of 2-aryl benzimidazoles were developed as multi-target RTK inhibitors, with one compound showing 88% inhibition of the epidermal growth factor receptor (EGFR), 33.1% inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), and significant inhibition of platelet-derived growth factor receptors (PDGFR-α,β). tandfonline.com Another study identified a benzimidazole-triazole hybrid, compound 5a , as a potent inhibitor of EGFR (IC₅₀ = 0.086 µM) and Topoisomerase II (Topo II) (IC₅₀ = 2.52 µM). tandfonline.com
A specific fluorinated benzimidazole derivative, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , has been identified as a microtubule inhibitor, showcasing its cytotoxic effect against cancer cells. nih.gov While this study focused on its role as a microtubule inhibitor, the polypharmacological nature of the benzimidazole scaffold suggests that such compounds could be further developed into MTDLs. nih.govrsc.org Another highly potent compound, (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492) , was developed as a poly(ADP-ribose) polymerase (PARP) inhibitor with a Kᵢ of 1 nM, demonstrating the effectiveness of incorporating a 2-fluorophenyl group onto the benzimidazole core for high-affinity target binding. acs.org
The design of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has also yielded compounds with multi-target activity. One such derivative, 2g , exhibited both antiproliferative activity against the MDA-MB-231 breast cancer cell line and antibacterial activity, with molecular docking studies suggesting it targets dihydrofolate reductase (DHFR), an enzyme crucial for both cancer cells and microbes. diva-portal.orgnih.gov
The research demonstrates that the this compound framework and its analogs are versatile platforms for developing ligands that can interact with multiple biological targets, offering a promising avenue for the treatment of complex diseases.
Table 1: Examples of Multi-Target Directed Ligands Based on Fluorinated Benzimidazole Scaffolds
| Compound Name/Identifier | Target(s) | Reported Activity | Disease Area | Reference |
|---|---|---|---|---|
| Compound 7e (1-(2-fluorobenzyl)-1,2,3-triazole linked to benzimidazole) | AChE | 84% inhibition at 100 μM | Alzheimer's Disease | mdpi.com |
| Compound 5a (benzimidazole-triazole hybrid) | EGFR, Topo II | IC₅₀ = 0.086 µM (EGFR), IC₅₀ = 2.52 µM (Topo II) | Cancer | tandfonline.com |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Microtubules | Induces mitosis and apoptosis | Cancer | nih.gov |
| (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492) | PARP-1 | Kᵢ = 1 nM, EC₅₀ = 1 nM | Cancer | acs.org |
| Compound 2g (N-alkylated-2-phenyl-1H-benzimidazole derivative) | DHFR (putative), Antiproliferative | IC₅₀ = 21.93 μM (MDA-MB-231) | Cancer/Antibacterial | nih.gov |
Materials Science Applications of 2 Fluoro 1h Benzimidazole As a Building Block
Synthesis of Novel Materials with Specific Electronic or Optical Properties
The 2-Fluoro-1H-benzimidazole moiety serves as a fundamental component in the design of materials with specific photophysical properties. rsc.org Its electron-accepting nature, when combined with electron-donating units, can give rise to molecules with enhanced intramolecular charge transfer (ICT), a key mechanism for fluorescence. rsc.org Researchers have synthesized various derivatives where the benzimidazole (B57391) core is linked to other aromatic systems to create extended π-conjugated compounds. rsc.org These materials are investigated for their potential as fluorescent probes and organic fluorophores. acs.orgresearchgate.net
The modification of the benzimidazole core, including through fluorination, allows for the fine-tuning of absorption and emission spectra. rsc.org For instance, studies on 2-(2-hydroxyaryl)benzimidazole derivatives have explored the relationship between substituent effects and fluorescent characteristics, which are governed by the excited-state intramolecular proton transfer (ESIPT) mechanism. researchgate.net The introduction of fluorine atoms can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby altering the material's color and emission properties. acs.org
Computational studies using Density Functional Theory (DFT) have become crucial in predicting the electronic and nonlinear optical (NLO) properties of new benzimidazole derivatives. acs.orgresearchgate.net These studies help in designing molecules with large NLO responses, which are desirable for applications in modern hi-tech devices. acs.org The strategic placement of electron-withdrawing groups like fluorine and electron-donating groups on the benzimidazole framework is a key strategy in developing these advanced materials. researchgate.net
Table 1: Photophysical Properties of Selected Benzimidazole Derivatives
| Compound Class | Key Feature | Observed Property | Potential Application |
| 2-(5-phenylindol-3-yl)benzimidazoles | Extended π-conjugation | Fluorescence | Optical Materials, Sensors rsc.orgrsc.org |
| 2-(2-hydroxyaryl)benzimidazoles | Excited-State Intramolecular Proton Transfer (ESIPT) | Large Stokes shifts, Tunable fluorescence | Fluorescent Probes, UV Stabilizers researchgate.net |
| Arylsulfonyl-benzimidazole-carboxylates | Donor-Acceptor Structure | High Nonlinear Optical (NLO) Response | Hi-tech Optoelectronics acs.org |
| Pyrene-Benzimidazole Hybrids | Steric hindrance reduces aggregation | Pure Blue Photo- and Electroluminescence | Organic Light-Emitting Diodes (OLEDs) nih.gov |
Application in Dye-Sensitized Solar Cells (DSSCs)
In the field of photovoltaics, this compound and its derivatives are explored as components in Dye-Sensitized Solar Cells (DSSCs). DSSCs are a type of thin-film solar cell that relies on a sensitizer (B1316253) dye adsorbed onto a wide-bandgap semiconductor. researchgate.net Benzimidazole-based compounds are used as ancillary ligands in the ruthenium(II) complex dyes or as components in metal-free organic dyes. ossila.comacs.org
Furthermore, the amine groups in the benzimidazole structure can coordinate to metal centers, such as Cu2+, which can be used in the electrolyte as a redox mediator. This coordination can help to slow down charge recombination, a key loss mechanism in DSSCs, thereby improving efficiency. ossila.com
Table 2: Effect of Fluorine Substitution on Benzimidazole-based DSSC Performance
| Dye/Ligand Type | Observation | Impact on DSSC Parameter | Reference |
| Fluoro-substituted benzimidazole ligands in Ru(II) dyes | Systematic increase in the number of fluorine atoms | Increase in Open-Circuit Voltage (Voc) | acs.org |
| Fluoro-substituted benzimidazole ligands in Ru(II) dyes | Systematic increase in the number of fluorine atoms | Decrease in Short-Circuit Current (Jsc) | acs.org |
| 2-(Difluoromethyl)benzimidazole derivative | Coordination to Cu2+ in electrolyte | Reduced charge recombination | ossila.com |
Role in Organic Light-Emitting Diodes (OLEDs)
The strong electron-withdrawing properties of the imidazole (B134444) core make benzimidazole derivatives, including fluorinated versions, highly suitable for use in Organic Light-Emitting Diodes (OLEDs). tandfonline.com They are versatile materials, serving as electron-transporting materials (ETMs), host materials for phosphorescent or fluorescent emitters, or as part of the emitter molecule itself. mdpi.comtandfonline.com
As host materials, benzimidazole derivatives are often designed as bipolar molecules, meaning they possess both electron-transporting and hole-transporting capabilities. acs.org This balanced charge transport is crucial for achieving high efficiency and reducing efficiency roll-off at high brightness. acs.org The incorporation of a 2-phenylbenzimidazole (B57529) unit, for example, is a common strategy to enhance electron transport. tandfonline.com Fluorinated benzimidazoles are specifically applied to design highly efficient host materials for both phosphorescent (PHOLEDs) and thermally activated delayed fluorescent (TADF) OLEDs. mdpi.comacs.org A host material named o-mCPBI, which is based on a benzimidazole structure, has demonstrated excellent device performance, achieving external quantum efficiencies over 20% and showing versatility as a universal host for emitters of various colors. acs.org
In emitter molecules, the benzimidazole moiety can be attached to a luminophore, such as pyrene, to create materials for blue OLEDs. nih.gov The bulky benzimidazole groups can introduce steric hindrance that disrupts molecular aggregation in the solid state, leading to purer blue electroluminescence. nih.gov
Table 3: Performance of OLEDs Utilizing Benzimidazole-based Materials
| Material Role | Benzimidazole Derivative Type | Device Type | Key Performance Metric |
| Bipolar Host | o-mCPBI | Phosphorescent OLED (PHOLED) | External Quantum Efficiency (EQE) > 20% acs.org |
| Bipolar Host | o-mCPBI | Thermally Activated Delayed Fluorescent (TADF) OLED | Enhanced efficiency, low roll-off acs.org |
| Blue Emitter | Pyrene-Benzimidazole hybrid | Fluorescent OLED | Pure blue emission (CIE coordinates: 0.1482, 0.1300) nih.gov |
| Electron Transport Layer | Phenylbenzimidazole attached to spirobifluorene | Blue Fluorescent OLED | Facilitates electron injection/transport tandfonline.com |
Potential in Semiconductor and Dye Chemistry
The this compound scaffold holds significant potential in the broader fields of semiconductor and dye chemistry. Its inherent electronic properties make it a foundational building block for creating organic semiconductors. ossila.com The ability to tune the HOMO/LUMO energy levels through fluorination and other substitutions is critical for designing materials with appropriate band gaps for semiconductor applications. acs.org The lipophilicity and processability of materials can also be improved by incorporating fluorinated groups, such as the difluoromethyl group, which is an important consideration for the fabrication of electronic devices. ossila.com
In dye chemistry, the benzimidazole core acts as an effective chromophore component. ossila.com The nucleophilic amine groups on the benzimidazole ring can readily react with electrophilic centers, allowing for the synthesis of larger, more complex dye molecules with extended chromophores. ossila.com This versatility enables the creation of dyes for a range of applications, from the previously mentioned DSSCs and OLEDs to fluorescent sensors and pigments. researchgate.net The development of one-pot synthesis procedures for creating complex benzimidazole derivatives further enhances their accessibility and utility for chemists developing new functional dyes. rsc.orgrsc.org
Catalysis Research Involving 2 Fluoro 1h Benzimidazole Scaffolds
Use as Ligands in Metal-Catalyzed Reactions
There is a significant body of research on the use of benzimidazole-containing ligands in metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions and copper-catalyzed reactions. nih.govnih.govresearchgate.netrsc.org These ligands are valued for their electronic properties and the stability they impart to the metal center. rsc.org The nitrogen atoms in the imidazole (B134444) ring of the benzimidazole (B57391) scaffold effectively coordinate with metal ions, facilitating catalytic cycles. nih.govresearchgate.net
However, specific studies detailing the synthesis of metal complexes with 2-Fluoro-1H-benzimidazole as a ligand and their subsequent application in catalysis are not readily found. While the synthesis of related compounds like 2-(4-fluorophenyl)-1H-benzo[d]imidazole has been reported, the focus has been on the synthesis of the compound itself rather than its use as a ligand in a catalytic system. nih.gov The electronic effects of the fluorine atom at the 2-position could potentially modulate the catalytic activity of a metal center, but this remains a hypothetical advantage in the absence of direct experimental evidence.
Development of Heterogeneous and Eco-Friendly Catalysts
The principles of green chemistry have driven research towards the development of heterogeneous catalysts, which offer advantages such as easy separation and recyclability. ijfmr.com Various materials, including metal oxides, supported nanoparticles, and solid acids, have been employed to catalyze the synthesis of benzimidazole derivatives. researchgate.netresearchgate.netrsc.org These methods often provide efficient and environmentally benign routes to this class of compounds.
The potential incorporation of this compound into the structure of a heterogeneous catalyst is an area that appears to be unexplored. Such a catalyst might involve the immobilization of the this compound moiety onto a solid support, which could then coordinate with a catalytically active metal. This approach could lead to novel, recyclable catalysts with unique reactivity, but to date, no such systems have been described in the literature.
Advanced Research Avenues and Future Perspectives for 2 Fluoro 1h Benzimidazole
Exploration of Novel Biological Targets and Therapeutic Areas
The structural framework of 2-fluoro-1H-benzimidazole has proven to be a versatile template for developing agents against a wide array of diseases. Researchers are actively exploring its potential by targeting various biomolecules.
Antiproliferative Agents: Fluorinated benzimidazole (B57391) derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. researchgate.net Studies show that the position of the fluoro-substitution on the phenyl ring influences cytotoxicity, with para-fluoro substituted compounds often showing high potency. researchgate.net For example, certain 2-(fluorophenyl)-1H-benzimidazole derivatives have shown potent activity against cell lines such as human breast adenocarcinoma (MCF-7), human cervical cancer (HeLa), and human chronic myeloid leukemia (K-562). researchgate.netnih.gov The mechanism of action for some of these compounds involves the inhibition of key enzymes like Poly(ADP-ribose)polymerase-1 (PARP-1) and FMS-like tyrosine kinase 3 (FLT3), which are crucial for DNA repair and cell proliferation in cancer cells. nih.govebi.ac.uk The combination of the benzimidazole core with other pharmacologically active moieties, like the 1,2,3-triazole ring, has also yielded hybrid compounds with robust anticancer effects. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected 2-(Fluorophenyl)-benzimidazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| ORT14 (2-(3-Fluorophenyl)-1H-benzo[d]imidazole) | A549 (Lung) | 0.354 | researchgate.net |
| ORT14 (2-(3-Fluorophenyl)-1H-benzo[d]imidazole) | A498 (Kidney) | 0.354 | researchgate.net |
| ORT15 (2-(4-Fluorophenyl)-1H-benzo[d]imidazole) | HeLa (Cervical) | 0.188 | researchgate.net |
| ORT15 (2-(4-Fluorophenyl)-1H-benzo[d]imidazole) | HepG2 (Liver) | 0.188 | researchgate.net |
| Compound 33 (1,2,3-triazole derivative) | K-562 (Leukemia) | 29.6 | nih.gov |
| Compound 10f (5-fluoro-1H-benzimidazole-4-carboxamide derivative) | HCT116 (Colon) | 7.4 | ebi.ac.uk |
Neurodegenerative Diseases: The role of this compound derivatives as neuroprotective agents is an emerging area of research. Specifically, they have been investigated as inhibitors of the β-secretase (BACE1) enzyme, a key target in Alzheimer's disease therapy. nih.govkpfu.ru Furthermore, derivatives of 2-(4-fluorophenyl)-1H-benzo[d]imidazole have been identified as positive allosteric modulators of the α1β2γ2 subtype of the GABA-A receptor. acs.orgnih.gov This activity is significant for developing treatments for neurological and psychiatric disorders. The fluorine substitution, in this case, was shown to enhance metabolic stability without negatively impacting the molecule's recognition by the GABA-A receptor. acs.orgnih.gov
Antimicrobial and Antifungal Applications: The benzimidazole core is known for its broad-spectrum antimicrobial properties. nih.govacs.org Fluorinated derivatives have shown notable activity against various bacterial and fungal strains. nih.gov For instance, certain novel 2-substituted fluorinated benzimidazoles displayed significant antifungal activity against Candida albicans. nih.gov The development of these compounds is critical in the face of growing antimicrobial resistance.
Other Therapeutic Areas: Research has also extended to other conditions. Fluoro-substituted benzimidazole derivatives have been designed and evaluated as potent antihypertensive agents, demonstrating the ability to lower blood pressure in spontaneously hypertensive rats, in some cases more effectively and for a longer duration than existing drugs like losartan (B1675146) and telmisartan. researchgate.net Additionally, anti-inflammatory properties have been reported for benzimidazole derivatives, which act on targets like cyclooxygenases (COX) and 5-lipoxygenase (5-LOX). nih.gov
Development of Advanced Analytical and Sensing Probes
Derivatives of this compound are being developed as highly sensitive and selective fluorescent chemosensors for detecting various analytes, particularly metal ions and other biologically important molecules. rsc.orgrsc.org These probes often utilize mechanisms like photoinduced electron transfer (PET) or excited-state intramolecular proton-transfer (ESIPT). rsc.orgnih.gov
Metal Ion Detection: Benzimidazole-based fluorescent probes have been successfully synthesized for the detection of biologically and environmentally important metal ions. For example, a 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate (BBMP) was designed as a chemosensor that exhibits a "turn-off" fluorescence response for Copper(II) (Cu²⁺) and a ratiometric "turn-on" response for Zinc(II) (Zn²⁺) in aqueous solutions. rsc.orgrsc.org Another probe was developed for the selective "turn-on" detection of total iron (Fe³⁺/Fe²⁺). rsc.org These sensors offer low detection limits and have been applied to analyze real water samples. rsc.orgrsc.org
Sensing of Biological Molecules: Beyond metal ions, these scaffolds are being adapted to detect other molecules. A novel fluorescence sensor based on 2-(2-hydroxyphenyl)-1H-benzimidazole was developed to target boronic acids. mdpi.comnih.gov This has significant potential for applications in Boron Neutron Capture Therapy (BNCT), a cancer treatment, by allowing for the visualization and quantification of boron-containing drugs in living cells and blood samples. mdpi.comresearchgate.net
Table 2: Benzimidazole-Based Fluorescent Probes and Their Characteristics
| Probe Name/Type | Target Analyte | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| BBMP | Cu²⁺ | Turn-off | 0.16 µM | rsc.orgrsc.org |
| BBMP | Zn²⁺ | Ratiometric turn-on | 0.1 µM | rsc.orgrsc.org |
| FBBAP | Fe³⁺/Fe²⁺ | Turn-on | Not Specified | rsc.org |
| DQBM-B | Co²⁺ | Turn-off (Quenching) | 3.56 µmol L⁻¹ | nih.gov |
| BITQ | Boronic Acids (e.g., BPA) | Turn-on | Not Specified | mdpi.comnih.govresearchgate.net |
Integration of Computational and Experimental Methodologies for Rational Design
The synergy between computational modeling and experimental synthesis is accelerating the discovery of novel this compound derivatives with enhanced potency and selectivity. nih.gov
Molecular Docking and SAR: Molecular docking studies are routinely used to predict the binding modes and affinities of benzimidazole derivatives to their biological targets. frontiersin.org This approach has been instrumental in designing potent inhibitors for enzymes like FLT3 in acute myeloid leukemia, EGFR in various cancers, and β-secretase in Alzheimer's disease. nih.govnih.govfrontiersin.org For instance, in the development of FLT3 inhibitors, a rational design approach based on modifying existing inhibitor structures led to benzamide (B126) derivatives with nanomolar inhibitory activity against both wild-type and mutant forms of the enzyme. nih.gov These computational insights guide the synthesis of new analogues with optimized structure-activity relationships (SAR). nih.gov
Density Functional Theory (DFT) Studies: DFT calculations are employed to understand the electronic properties, molecular structure, and spectroscopic characteristics of new benzimidazole compounds. researchgate.net These theoretical studies help in correlating the structural features with observed biological activity and in predicting the behavior of novel compounds. nih.gov For example, analysis of the molecular electrostatic potential (MEP) can identify regions of the molecule likely to be involved in non-covalent interactions with a biological target. nih.gov
Clinical Translation Potential and In Vivo Studies
While much of the research is in the preclinical stage, several studies have demonstrated the in vivo efficacy of this compound derivatives, highlighting their potential for clinical translation.
Antihypertensive Activity: In a study using spontaneously hypertensive rats, orally administered fluoro-substituted benzimidazole derivatives showed a significant and long-lasting reduction in mean blood pressure, outperforming established drugs like losartan. researchgate.net This demonstrates strong potential for development as next-generation antihypertensive agents.
Neuroprotective Effects: In vivo evaluations in mouse models have been conducted for fluoro-benzimidazole derivatives designed to treat Alzheimer's disease. nih.gov These studies assess the compound's ability to inhibit target enzymes like β-secretase and its effect on animal behavior. nih.gov
Antiproliferative Efficacy: The anticancer potential of novel benzimidazole derivatives has also been tested in animal models. One study evaluated the antiproliferative activity of a derivative against Dalton's Lymphoma Ascitic tumors in Swiss albino mice, where treatment helped normalize hematological parameters that were altered by the cancer. neliti.com
Sustainable Synthesis and Industrial Applications
Future development hinges not only on efficacy but also on the ability to produce these compounds efficiently, sustainably, and at a large scale.
Sustainable Synthesis: Researchers are developing environmentally friendly methods for synthesizing fluorinated benzimidazole derivatives. One such approach utilizes ultrasound in a metal-free and solvent-free cascade reaction to produce CF₃-substituted benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives. nih.gov This method is atom-economical and scalable. nih.gov The integration of ultrasound with continuous flow systems further shortens reaction times, highlighting a path toward efficient industrial production. nih.gov
Industrial Applications: Beyond medicine, the unique electronic properties of the this compound core make it a valuable building block in materials science. It is used as an intermediate in the synthesis of dyes for dye-sensitized solar cells (DSSCs). ossila.com The difluoromethyl substituent, in particular, can improve the processability and electronic properties of these materials. ossila.com The nucleophilic nature of the benzimidazole amines allows for the straightforward synthesis of larger chromophores and coordination with metal centers, which is useful in slowing charge recombination in solar cells. ossila.com
Q & A
Basic Research Question
- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Anticancer screening : MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays (e.g., EGFR kinase inhibition) using recombinant proteins .
How can DFT calculations optimize the electronic properties of this compound derivatives?
Advanced Research Question
Density Functional Theory (DFT) with the B3LYP/6-31G* basis set predicts:
- HOMO-LUMO gaps (e.g., 4.2–4.8 eV), correlating with reactivity .
- Fluorine’s inductive effects on charge distribution (Mulliken charges) .
- Non-covalent interactions (NCI plots) for crystal packing analysis .
Benchmarking against experimental NMR/UV-Vis data validates computational models .
What strategies enhance the binding affinity of this compound derivatives in molecular docking studies?
Advanced Research Question
- Scaffold modification : Introducing electron-withdrawing groups (e.g., -NO₂) at position 5 improves EGFR binding (ΔG = -9.2 kcal/mol) .
- Flexible docking protocols : AutoDock Vina with Lamarckian GA identifies key residues (e.g., Lys721 in EGFR) .
- MD simulations : RMSD/RMSF analyses (20 ns trajectories) assess complex stability .
How do structural modifications impact the structure-activity relationship (SAR) of this compound?
Advanced Research Question
| Substituent Position | Functional Group | Biological Activity Trend |
|---|---|---|
| 1 | Methyl (-CH₃) | ↑ Metabolic stability |
| 2 | Fluoro (-F) | ↑ Electrophilicity |
| 5 | Methoxy (-OCH₃) | ↓ Cytotoxicity |
| Rational design integrates QSAR models and fragment-based libraries . |
What reaction conditions optimize multi-step synthesis of this compound hybrids?
Advanced Research Question
- Suzuki coupling : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (80°C, 8 h) for aryl cross-coupling .
- Click chemistry : CuSO₄·NaAsc (1:2 ratio) in t-BuOH/H₂O for triazole linkage (85% yield) .
- Solvent effects : DMSO enhances solubility but may promote decomposition; THF is preferred for sensitive intermediates .
How are ADMET properties predicted for this compound drug candidates?
Advanced Research Question
- SwissADME : Predicts high GI absorption (LogP ~2.5) but moderate BBB permeability .
- ProTox-II : Flags hepatotoxicity (e.g., CYP3A4 inhibition) .
- Ames test simulations : Low mutagenic risk (TA100 strain) .
What solvent systems improve regioselective fluorination in benzimidazole derivatives?
Advanced Research Question
- Polar aprotic solvents : DMF enhances electrophilic fluorination (Selectfluor®) at position 2 .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 h) with 90% regioselectivity .
- Low-temperature control : -20°C minimizes byproducts (e.g., di-fluorinated analogs) .
How do crystallographic techniques resolve structural ambiguities in this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
